molecular formula C20H23ClN4O B10918080 1-butyl-N-(3-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-N-(3-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918080
M. Wt: 370.9 g/mol
InChI Key: YXHDJHHZGKTHRC-UHFFFAOYSA-N
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Description

1-BUTYL-N~4~-(3-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyrazolo[3,4-b]pyridine core in the structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-BUTYL-N~4~-(3-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:

    Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved by reacting appropriate precursors such as 3,6-dimethylpyrazole and 2-chloropyridine under specific conditions.

    Formation of the Core: The reaction typically involves cyclization reactions, often facilitated by catalysts or specific reaction conditions such as elevated temperatures and the use of solvents like ethanol or dimethylformamide.

    Functionalization: The core structure is then functionalized by introducing the butyl group and the 3-chloro-2-methylphenyl group. This step may involve nucleophilic substitution reactions or coupling reactions using reagents like butyl bromide and 3-chloro-2-methylphenylboronic acid.

    Final Product:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-BUTYL-N~4~-(3-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group in the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

1-BUTYL-N~4~-(3-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets. It helps in understanding the mechanisms of action of similar compounds.

    Chemical Biology: The compound is used as a tool in chemical biology to probe biological systems and identify new drug targets.

    Industrial Applications: It may also find applications in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-N~4~-(3-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects.

    Pathways Involved: The compound can affect various cellular pathways, including apoptosis, cell cycle regulation, and immune responses. Its effects on these pathways contribute to its therapeutic potential.

Comparison with Similar Compounds

1-BUTYL-N~4~-(3-CHLORO-2-METHYLPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine and 1-butyl-N~4~-(3-chlorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine share structural similarities.

    Uniqueness: The presence of the 3-chloro-2-methylphenyl group and the carboxamide functionality distinguishes it from other compounds. These groups contribute to its unique biological activity and chemical reactivity.

Properties

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

IUPAC Name

1-butyl-N-(3-chloro-2-methylphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23ClN4O/c1-5-6-10-25-19-18(14(4)24-25)15(11-12(2)22-19)20(26)23-17-9-7-8-16(21)13(17)3/h7-9,11H,5-6,10H2,1-4H3,(H,23,26)

InChI Key

YXHDJHHZGKTHRC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(C(=CC=C3)Cl)C)C

Origin of Product

United States

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